molecular formula C18H23N3O3 B2855892 5-cyclohexyl-3-(2-hydroxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione CAS No. 1005061-98-2

5-cyclohexyl-3-(2-hydroxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione

Cat. No.: B2855892
CAS No.: 1005061-98-2
M. Wt: 329.4
InChI Key: LUAULCKNWSNUHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclohexyl-3-(2-hydroxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione is a tetracyclic heterocyclic compound featuring a fused pyrrolo[3,4-c]pyrazole-dione core. Its structure includes a cyclohexyl substituent at position 5, a 2-hydroxyphenyl group at position 3, and a methyl group at position 1. These substituents confer unique physicochemical properties, such as enhanced lipophilicity (due to the cyclohexyl group) and hydrogen-bonding capacity (via the 2-hydroxyphenyl moiety) .

Properties

IUPAC Name

5-cyclohexyl-3-(2-hydroxyphenyl)-1-methyl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-20-16-14(15(19-20)12-9-5-6-10-13(12)22)17(23)21(18(16)24)11-7-3-2-4-8-11/h5-6,9-11,14-16,19,22H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAULCKNWSNUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C(C(N1)C3=CC=CC=C3O)C(=O)N(C2=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The structural and functional attributes of 5-cyclohexyl-3-(2-hydroxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6-dione are best contextualized against related pyrrolo[3,4-c]pyrazole-dione derivatives, as outlined below:

Substituent-Driven Physicochemical Properties
Compound Name Substituents (Positions) Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound 5-Cyclohexyl, 3-(2-hydroxyphenyl), 1-Me Not Provided Not Reported Hydroxyl, Cycloalkyl, Methyl
Compound 33 () 3-(3-Methoxyphenyl), 5-Me, 2-p-Tolyl Calculated ~400 180–182 Methoxy, Methyl, Aryl
Compound 35 () 3-(Trifluoromethylphenyl), 5-Me Calculated ~450 190–192 Trifluoromethyl, Methyl
1-Benzyl-5-Ethyl Derivative () 1-Benzyl, 5-Ethyl, 3-(4-OH-3-MeO-Ph) 381.42 Not Reported Benzyl, Ethyl, Hydroxyl
5-Benzyl-3-Trifluoromethyl () 5-Benzyl, 3-Trifluoromethyl 297.23 Not Reported Benzyl, Trifluoromethyl

Key Observations :

  • Lipophilicity : The cyclohexyl group in the target compound likely enhances lipophilicity compared to smaller alkyl groups (e.g., methyl in compound 33) but less than bulky benzyl groups ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.